molecular formula C16H21FN2O B8110551 cis-2-Benzyl-6a-fluoro-5-isopropylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

cis-2-Benzyl-6a-fluoro-5-isopropylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

Cat. No.: B8110551
M. Wt: 276.35 g/mol
InChI Key: LIVSAJSCTIREET-GDBMZVCRSA-N
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Description

cis-2-Benzyl-6a-fluoro-5-isopropylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a fluorinated bicyclic pyrrolidine derivative characterized by a rigid hexahydropyrrolo-pyrrolone scaffold. Key structural features include:

  • Fluorine atom at the 6a position, which enhances electronegativity and metabolic stability.
  • Isopropyl group at C5, introducing steric bulk that may influence conformational flexibility and binding selectivity.

This compound’s stereochemistry (cis configuration) is critical for its spatial orientation, affecting intermolecular interactions in biological or synthetic contexts.

Properties

IUPAC Name

(3aS,6aS)-5-benzyl-3a-fluoro-2-propan-2-yl-1,3,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-12(2)19-10-14-9-18(15(20)16(14,17)11-19)8-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVSAJSCTIREET-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CN(C(=O)C2(C1)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@H]2CN(C(=O)[C@]2(C1)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Benzyl-6a-fluoro-5-isopropylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

cis-2-Benzyl-6a-fluoro-5-isopropylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

cis-2-Benzyl-6a-fluoro-5-isopropylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of cis-2-Benzyl-6a-fluoro-5-isopropylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be analyzed based on substituent variations, spectral properties, and elemental composition. Below is a detailed comparison with ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) ():

Table 1: Structural and Analytical Comparison

Property cis-2-Benzyl-6a-fluoro-5-isopropylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c)
Core structure Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one Pyrrole-pyrrole fused system with ester and cyano substituents
Key substituents C2-benzyl, 6a-fluoro, C5-isopropyl C3-cyano, C4-methyl, C5-phenyl, C3-ester, C5-aminophenyl
Molecular formula Not explicitly provided (estimated: ~C18H22FN2O) C21H22N4O2
Molecular weight (MS) Not provided (fluorine increases MW vs. non-fluorinated analogs) 362 (M+)
Elemental analysis (C/H/N) Not provided Calcd: C 69.59%, H 6.12%, N 15.46%; Found: C 69.52%, H 6.10%, N 15.86%
Spectral features (NMR) Expected: Benzyl (δ ~7 ppm), isopropyl (δ ~1–2 ppm), fluorine coupling Observed: Aromatic protons (δ 128–148 ppm), cyano-related shifts (δ 164 ppm)

Key Differences

Substituent Effects: The fluorine in the target compound enhances polarity and metabolic resistance compared to the cyano group in 7c, which is strongly electron-withdrawing and may alter electronic distribution in the pyrrole ring .

Functional Group Implications :

  • The ethyl ester in 7c suggests hydrolytic activation (e.g., prodrug design), whereas the benzyl and fluoro groups in the target compound prioritize direct bioactivity or binding interactions.

Elemental Composition :

  • The higher nitrogen content in 7c (15.46% vs. estimated ~8–10% in the target compound) reflects its additional nitrile and amine groups.

Research Findings and Implications

  • Synthetic Accessibility: Fluorination at the 6a position likely requires specialized reagents (e.g., Selectfluor), whereas 7c’s synthesis involves esterification and cyano group introduction via nucleophilic substitution .
  • Stability : The fluorine atom in the target compound may confer oxidative stability, contrasting with 7c’s ester, which is prone to hydrolysis under basic conditions.

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